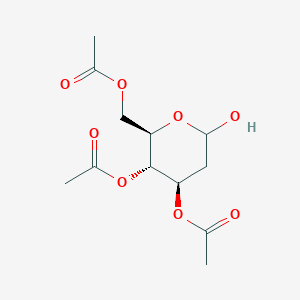

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose

Description

Contextual Significance in Carbohydrate Chemistry and Glycobiology

In the vast landscape of carbohydrate chemistry, 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose serves as a crucial intermediate. chemimpex.com The strategic placement of acetyl groups protects the hydroxyl functionalities at the C-3, C-4, and C-6 positions, while leaving the anomeric hydroxyl group (at C-1) available for reaction. This structural arrangement makes it an ideal glycosyl donor for the synthesis of 2-deoxyglycosides. chemimpex.comresearchgate.net The synthesis of 2-deoxyglycosides is of particular importance because the 2-deoxy sugar motif is a core component of numerous biologically active natural products, including various antibiotics, antitumor agents, and cardiac glycosides. nih.gov

The presence of the 2-deoxy functionality complicates typical glycosylation approaches, making specialized donors like this one essential. researchgate.net Its utility extends to the construction of complex oligosaccharides and glycoconjugates—molecules where carbohydrates are linked to proteins or lipids. chemimpex.comnih.gov These complex biomolecules are fundamental to a myriad of biological processes, including cell-cell recognition, immune response, and pathogenic infections. nih.gov The controlled, stepwise synthesis of such molecules often relies on well-defined building blocks like this compound to achieve desired stereochemistry and regioselectivity. chemimpex.com

Scope and Relevance of Research on this compound

The relevance of this compound in scientific research is broad and multifaceted. A significant area of its application is in medicinal chemistry and pharmaceutical development. It serves as a key starting material or intermediate in the synthesis of modified nucleosides, which are investigated for their potential as antiviral and anticancer drugs. chemimpex.com A notable example is its use as a reactant in the synthesis of analogs of Rebeccamycin, a natural product known to exhibit antitumor activity through the inhibition of topoisomerase enzymes. chemicalbook.com

Beyond synthetic applications, this compound is also employed in biochemical and glycobiological studies. Researchers utilize this compound and its derivatives to probe and understand enzyme-substrate interactions and carbohydrate recognition processes. chemimpex.com The unique structure allows for the synthesis of specific oligosaccharide sequences that can be used to study the binding specificity of lectins and other carbohydrate-binding proteins. Furthermore, it is a valuable tool in the investigation of metabolic pathways involving sugars, offering insights into cellular functions and the mechanisms of disease. chemimpex.com The ability to use this precursor for selective chemical reactions facilitates the efficient development of complex and biologically active molecules. chemimpex.com

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3S,4R)-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O8/c1-6(13)17-5-10-12(19-8(3)15)9(18-7(2)14)4-11(16)20-10/h9-12,16H,4-5H2,1-3H3/t9-,10-,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMOFVGDOWGPPD-QFEGIVONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(CC(O1)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](CC(O1)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471851 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69503-94-2 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 3,4,6 Tri O Acetyl 2 Deoxy D Glucopyranose and Its Precursors

De Novo Synthesis from Simpler Saccharides (e.g., D-Glucosamine)

One of the fundamental approaches to synthesizing 2-deoxy-D-glucose derivatives begins with readily available and structurally similar monosaccharides like D-glucosamine. This starting material already possesses the desired carbon skeleton, with the primary challenge being the stereospecific removal of the C-2 amino group and its replacement with a hydrogen atom.

The conversion of D-glucosamine to a 2-deoxy-D-glucose scaffold is a multi-step process that typically involves protection of the hydroxyl and amino groups, followed by a deamination/reduction sequence. A common strategy involves converting the amino group at the C-2 position into a good leaving group. For instance, derivatives such as 2-azido-2-deoxy-D-glucopyranose are frequently used as intermediates. researchgate.net These azide (B81097) derivatives can be synthesized from D-glucosamine and subsequently reduced to an amino group at a later stage or, in other pathways, the azide itself can be replaced. researchgate.netprepchem.com

An efficient three-step protocol starting from D-glucosamine hydrochloride has been developed to produce versatile building blocks for deoxyamino sugars. acs.org This highlights the optimization of pathways to generate key intermediates that can be further elaborated. acs.org The synthesis often involves the initial N-acylation of D-glucosamine, which can be achieved using acid anhydrides in methanol (B129727) to yield N-acyl-D-glucosamines. ug.edu.pl Subsequent protection of the hydroxyl groups, often by acetylation, sets the stage for the critical C-2 deoxygenation step.

The selective protection and deprotection of the multiple hydroxyl groups in a saccharide are paramount for successful synthesis. rsc.org Regioselective functionalization allows chemists to target a specific hydroxyl group for reaction while leaving others untouched, thus avoiding the need for a long series of protection and deprotection steps.

In the context of D-glucosamine and its derivatives, regioselective acetylation is a key technique. acs.org For example, diisopropylethylamine (DIPEA)-triggered self-catalyzed regioselective acetylation has been used to modify diol intermediates. acs.org Another approach involves the use of iodine with ether-protected sugar derivatives to achieve regioselective acetylation. rsc.org For instance, treating 3-O-benzyl glucose with acetic anhydride (B1165640) containing iodine results in a high yield of the 1,6-di-O-acetate. rsc.org Such methods are crucial for creating partially protected building blocks that can be used as glycosyl acceptors in subsequent reactions. rsc.org The inherent differences in the reactivity of hydroxyl groups, influenced by steric and electronic effects, are exploited in these techniques. rsc.org

Table 1: Examples of Regioselective Reactions on Glucose Derivatives

| Starting Material | Reagents | Major Product | Yield | Reference |

|---|---|---|---|---|

| 3-O-benzyl glucose | Acetic anhydride, Iodine | 1,6-di-O-acetate | 90% | rsc.org |

| D-Glucose | HMDS, TMSOTf, then Acetic Anhydride/Pyridine | 6-O-acetyl glucopyranose | Major Product | rsc.org |

| Methyl α-D-glucopyranoside | Benzoic anhydride, Tetrabutylammonium benzoate | 2,4-diol | 70-91% | rsc.org |

Synthetic Routes from Glucal Derivatives

Glucals, which are cyclic enol ethers derived from glucose, are perhaps the most common starting materials for the synthesis of 2-deoxy-D-glucose and its derivatives. arkat-usa.org The double bond between C-1 and C-2 makes them ideal substrates for electrophilic addition reactions, allowing for the introduction of various functional groups at the C-2 position.

A classic and widely used strategy for converting a glucal to a 2-deoxy sugar is the halogenation-reduction sequence. arkat-usa.org This typically involves the addition of a halogen, such as bromine or iodine, to the double bond of an acetylated glucal like 3,4,6-tri-O-acetyl-D-glucal. arkat-usa.orgtandfonline.com This reaction, often carried out in a nucleophilic solvent, leads to the formation of a 2-deoxy-2-halo glycosyl derivative. arkat-usa.orgfrontiersin.org

The resulting 2-halo sugar intermediate is then subjected to a reduction reaction to replace the halogen atom at C-2 with a hydrogen atom. arkat-usa.orgwikipedia.org A variety of reducing agents have been employed for this purpose, with the choice of reagent influencing the efficiency and stereoselectivity of the reaction. arkat-usa.org For example, N-bromosuccinimide can be used for bromination, followed by debromination with hydrogen gas over a Raney Nickel catalyst, to produce 2-deoxy-D-glucose in high yield. arkat-usa.org Another method involves the haloalkoxylation of R-D-Glucal, followed by reductive dehalogenation. frontiersin.orggoogle.com

Table 2: Reagents for Halogenation-Reduction of Glucal Derivatives

| Starting Material | Halogenation Reagent | Reduction Reagent | Product | Reference |

|---|---|---|---|---|

| 3,4,6-tri-O-acetyl-D-glucal | N-Bromosuccinimide (NBS) | H₂/Raney Ni | 2-Deoxy-D-glucose | arkat-usa.org |

| R-D-Glucal (R=H or protecting group) | Haloalkoxylating agent (e.g., NBS in alcohol) | Catalytic Hydrogenation | Alkyl 2-deoxy-α/β-D-glucopyranoside | frontiersin.orggoogle.com |

| 3,4,6-tri-O-acetyl-D-glucal | Bromine | Not specified | Methyl 3,4,6-tri-O-acetyl-2-bromo-2-deoxy-β-D-glucopyranoside | tandfonline.com |

| D-glucal triacetate | Iodine, Alcohol, Silver Perchlorate | Deuterium, Palladium | Methyl/Cyclohexyl/t-butyl 2-deoxy-2-deuterio-glycosides | researchgate.net |

In recent years, photochemical methods have emerged as a powerful and sustainable alternative for the synthesis of 2-deoxy sugars. acs.org These strategies utilize light energy to drive specific chemical reactions, often under mild conditions. acs.org

One such approach involves the photolysis of 2-bromo-2-deoxy sugar derivatives, which can be synthesized from glycals. tandfonline.com For example, the photolysis of methyl 3,4,6-tri-O-acetyl-2-bromo-2-deoxy-β-D-glucopyranoside in 2-propanol results in the efficient replacement of the bromine atom with a hydrogen atom, yielding the corresponding 2-deoxy sugar in 91% yield. tandfonline.com This photochemical process has been shown to be a useful method for converting various 2-bromo-2-deoxy glycosides, synthesized from 3,4,6-tri-O-acetyl-D-glucal, into their 2-deoxy counterparts. tandfonline.com More recently, novel UV-light-driven methods have been developed for the regioselective deoxygenation of carbohydrate-derived lactones, providing a catalyst- and additive-free pathway to 2-deoxy sugar precursors. acs.org

Chemoenzymatic Synthetic Approaches to 2-Deoxy Sugars

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to construct complex molecules with high selectivity and efficiency. nih.gov Enzymes can catalyze reactions with exquisite regio- and stereoselectivity that are often difficult to achieve with purely chemical methods. mdpi.comnih.gov

In the synthesis of 2-deoxy sugars, enzymes can be used to perform key transformations. For example, a multi-step reaction involving L-iditol dehydrogenase and triosephosphate isomerase has been reported for the synthesis of 2-Deoxy-D-glucose from a cyclic acetal (B89532) precursor. chemicalbook.com Chemoenzymatic strategies are particularly valuable for the synthesis of activated deoxysugar donors, such as nucleotide diphosphate (B83284) (NDP)-deoxysugars, which are essential for glycosylation reactions in nature and in the synthesis of complex glycoconjugates. nih.gov The synthesis of TDP-4-keto-2,6-dideoxy sugars, for instance, can be achieved using a combination of enzymes like KijD10 and TylX3. nih.gov An effective procedure has also been developed for the synthesis of 2-deoxy-2-fluoro-sugar nucleotides through a chemo-enzymatic transformation, demonstrating the power of this approach for creating modified sugar building blocks. nih.gov

Chemical Modification and Derivatization of the 3,4,6 Tri O Acetyl 2 Deoxy D Glucopyranose Scaffold

Anomeric Functionalization for Glycosyl Donor Activation

Activation of the anomeric center is a prerequisite for glycosidic bond formation. This is typically achieved by converting the anomeric hydroxyl group into a good leaving group, such as a halide, trichloroacetimidate (B1259523), or phenylthiosulfonate. The choice of activating group and the nature of the C-2 substituent are pivotal in controlling the stereoselectivity (α or β) of the subsequent glycosylation reaction.

Synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranosyl Halides (e.g., Chlorides, Bromides, Fluorides)

Glycosyl halides are among the most established and widely used glycosyl donors. Their synthesis from appropriately protected 2-deoxy-D-glucose derivatives is a cornerstone of carbohydrate chemistry.

Chlorides

The 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride is a classic glycosyl donor. A direct, one-step synthesis involves treating dried 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine) with an excess of acetyl chloride. ug.edu.plresearchgate.net The reaction proceeds spontaneously at room temperature and, after workup, yields the crystalline α-chloride. ug.edu.pl This method is efficient, providing the product in yields of 75–85%. researchgate.net

Alternatively, when a phthalimido (Phth) group is used for C-2 protection, the corresponding β-chloride can be synthesized stereoselectively. The process starts with the N-phthaloylation of glucosamine (B1671600) and per-O-acetylation to yield 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranose. researchgate.net Treatment of this intermediate with phosphorus pentachloride (PCl₅) and a catalytic amount of boron trifluoride etherate (BF₃·Et₂O) results in the clean conversion to the pure 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride. researchgate.net The use of other chlorinating agents, such as thionyl chloride with various Lewis acids (ZnCl₂, SnCl₄, BiCl₃), typically results in a mixture of α and β anomers. researchgate.net

Interactive Table 1: Synthesis of 2-Deoxy-D-glucopyranosyl Chlorides

Bromides

Glycosyl bromides are also highly effective glycosylating agents. The synthesis of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide can be achieved from the corresponding 1-O-acetylated precursor. adventbio.comscbt.com Another example is the 3,4,6-tri-O-acetyl-2-deoxy-2-diphenoxyphosphoramido-α-D-glucopyranosyl bromide, which has been used in the synthesis of protected disaccharides. nih.gov These bromides are typically prepared by treating the fully acetylated sugar with a solution of hydrogen bromide in acetic acid.

Fluorides

Glycosyl fluorides are valued for their stability compared to other halides and for their unique activation conditions, often requiring a Lewis acid catalyst. The synthesis of C-2 N-functionalized fluorides has been reported. For instance, 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride (B91410) is a known glycosyl donor. biosynth.commoleculardepot.com Similarly, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl fluoride can be prepared and used in glycosylation reactions, for example, with boron trifluoride diethyl etherate as an activator. lookchem.com

Preparation of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranosyl Trichloroacetimidates

Glycosyl trichloroacetimidates are highly reactive and versatile glycosyl donors that are typically activated under mildly acidic conditions. Their synthesis involves the reaction of a sugar with a free anomeric hydroxyl group (a hemiacetal) with trichloroacetonitrile, usually in the presence of a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) or potassium carbonate.

For the 2-deoxy-D-glucose series, donors with various C-2 substituents have been developed. 3,4,6-Tri-O-acetyl-2-deoxy-2-trichloroacetamido-α-D-glucopyranosyl trichloroacetimidate has been successfully used as a glycosyl donor, providing glycosides in good to excellent yields with high 1,2-trans stereoselectivity. nih.gov Other derivatives, such as the 4-O-acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl trichloroacetimidate biosynth.com and the 3,4,6-tri-O-acetyl-2-azido-2-deoxy-β-D-glucopyranosyl trichloroacetimidate synthose.com, are also effective donors, highlighting the modularity of this approach. The azido (B1232118) group at C-2 is particularly useful as it is a non-participating group that can later be converted to an acetamido group.

Development of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranosyl Phenylthiosulfonates

Glycosyl phenylthiosulfonates (Glyco-PTS) are a newer class of glycosylating agents primarily used for the chemoselective modification of thiol groups in peptides and proteins. ox.ac.ukox.ac.uk These reagents can be synthesized by the displacement of a halide from a glycosyl halide precursor. ox.ac.uk A one-pot, multi-component synthesis has been developed where a glycosyl bromide reacts with sodium benzenesulfinate (B1229208) and elemental sulfur to afford the desired glycosyl phenylthiosulfonate in good yields under mild conditions. nih.gov This method can be applied to the 3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl bromide scaffold to generate the corresponding phenylthiosulfonate donor.

N-Functionalization at the C-2 Position

The substituent at the C-2 position is arguably the most critical element in directing the stereochemical outcome of a glycosylation reaction. For 2-amino-2-deoxy sugars like glucosamine, the amino group must be protected. The choice of protecting group dictates whether it can act as a "participating" group, which shields the top face of the pyranose ring and leads to the formation of 1,2-trans glycosidic linkages.

Introduction of Acetamido Groups (e.g., 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose)

The acetamido group is a classic participating group in glycosylation chemistry. The synthesis of the title compound, which is a hemiacetal with a free anomeric hydroxyl group, is a key step in creating donors like trichloroacetimidates. The preparation often begins with D-glucosamine or its more common starting material, N-acetylglucosamine. A straightforward method to obtain the precursor 2-acetamido-2-deoxy-α-D-glucopyranose involves the specific N-acetylation of 2-amino-2-deoxy-α-D-glucose hydrochloride using acetic anhydride (B1165640) in a methanolic solution of the free base, which gives a nearly quantitative yield. researchgate.net Subsequent per-O-acetylation provides 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose. Selective deacetylation at the anomeric position then furnishes the desired 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose, ready for conversion into various glycosyl donors.

Phthalimido Derivatization (e.g., 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose)

The phthalimido (Phth) group is another widely used participating group that offers high stereoselectivity for 1,2-trans glycosylation and is stable under a variety of reaction conditions. taylorfrancis.com Its installation typically starts from D-glucosamine hydrochloride. A common procedure involves acetylation catalyzed by sulfuric acid, followed by N-phthaloylation of the resulting glucosyl acetate (B1210297) to yield 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranose. researchgate.net This fully protected intermediate is a versatile building block for creating various glycosyl donors. taylorfrancis.comresearchgate.net To obtain the title hemiacetal, 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose synthose.com, a selective deprotection of the anomeric acetyl group is required. This hemiacetal serves as the direct precursor for the synthesis of phthalimido-protected trichloroacetimidate and other glycosyl donors.

Interactive Table 2: C-2 Protecting Groups and Their Precursors

Azido Group Incorporation for Further Functionalization

The introduction of an azido (N₃) group at the C-2 position of the 3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose scaffold is a pivotal transformation in carbohydrate chemistry. This modification yields 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-glucopyranose, a versatile building block for the synthesis of complex aminosugars, glycoconjugates, and glycopeptides. diva-portal.orgnih.gov The significance of the 2-azido group is twofold: it acts as a non-participating group during glycosylation reactions, which allows for the stereocontrolled formation of challenging 1,2-cis glycosidic linkages, and it serves as a stable precursor to a primary amine, which can be unmasked under mild reductive conditions. diva-portal.orgnih.gov

Several synthetic strategies have been developed to incorporate the azido functionality. One common method involves the Sₙ2 displacement of a suitable leaving group at the C-2 position. For instance, a D-glucose derivative can be converted into a D-mannose configuration by inverting the stereochemistry at C-2. mostwiedzy.plnih.gov This is often achieved by first sulfonating the hydroxyl group at C-2 of a protected glucose precursor, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside, with trifluoromethanesulfonic anhydride (Tf₂O) to create a reactive triflate ester. mostwiedzy.pl Subsequent treatment with an azide (B81097) source, like sodium azide (NaN₃) in a polar aprotic solvent such as DMF, leads to nucleophilic displacement of the triflate and inversion of the configuration, yielding the 2-azido-2-deoxy-D-mannopyranoside derivative. mostwiedzy.pl This manno-configured intermediate can then be further manipulated, for example, through acetolysis to produce 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose. mostwiedzy.pl

Another established route starts from D-glucosamine hydrochloride. Treatment with acetyl bromide can generate the corresponding glucopyranosyl bromide hydrobromide, which, upon reaction with silver azide, undergoes an Sₙ2 reaction to form the β-glycosyl azide with inverted anomeric configuration. nih.gov Azidonitration of glycals, such as 3,6-di-O-acetyl-1,5-anhydro-2-deoxy-4-O-(tetra-O-acetyl-β-d-glucopyranosyl)-d-arabino-hex-1-enitol, also serves as a method to introduce the azido group at C-2. acs.org The resulting 2-azido-2-deoxyglycosyl donors are highly valued in synthesis; for example, gold-catalyzed glycosylation using 2-azido-2-deoxyglucosyl 1-naphthoate (B1232437) donors enables the highly stereoselective synthesis of 1,2-cis-glycosidic linkages. nih.gov

The azido group's stability against various reaction conditions and its facile conversion into an amino group make 2-azido-2-deoxy building blocks, including the acetylated forms, popular synthons in synthetic carbohydrate chemistry. wikipedia.org

Other N-Protecting Groups and Their Impact (e.g., Dithiasuccinoyl, Trichloroacetamido, Troc)

Beyond the azido group, several other N-protecting groups are instrumental in modifying the this compound scaffold, each offering distinct advantages in terms of reactivity, stereocontrol, and deprotection orthogonality.

Dithiasuccinoyl (Dts) The dithiasuccinoyl (Dts) group is a bivalent protecting group that provides cyclic protection for the 2-amino function, analogous to the more common phthaloyl (Phth) group. researchgate.netorganic-chemistry.org Its primary advantage lies in its facile removal under very mild conditions. researchgate.net While the Phth group often requires harsh, basic conditions for deprotection, the Dts group is rapidly cleaved by thiolysis (e.g., with 2-sulfanylethanol or dithiothreitol) or other reductive procedures like treatment with sodium borohydride. nih.govresearchgate.net This mild lability makes it compatible with sensitive functional groups elsewhere in the molecule.

Trichloroacetamido (TCA) The N-trichloroacetyl (TCA) group is another key protecting group in 2-amino-2-deoxy-sugar chemistry. The glycosyl donor 3,4,6-tri-O-acetyl-2-deoxy-2-trichloroacetamido-α-D-glucopyranosyl trichloroacetimidate is particularly effective for the synthesis of 1,2-trans-β-glucosides. capes.gov.br Glycosylations using this donor proceed in good to excellent yields with a high degree of stereoselectivity. This stereocontrol is attributed to the neighboring group participation of the N-trichloroacetyl group, which is believed to form a reactive 2-(trichloromethyl)oxazolinium ion intermediate that directs the incoming nucleophile to the β-face. capes.gov.br

A significant advantage of the TCA group is its straightforward conversion into the ubiquitous N-acetyl group found in natural glycoconjugates. This transformation is readily achieved under neutral conditions by reduction with tributylstannane, a method that preserves other functional groups like esters. capes.gov.br This protecting group has been successfully applied in the synthesis of complex oligosaccharides, including structural elements of hyaluronic acid. rroij.com

2,2,2-Trichloroethoxycarbonyl (Troc) The 2,2,2-trichloroethoxycarbonyl (Troc) group is a carbamate-type protecting group that offers several benefits for the synthesis of 2-amino sugar derivatives. mdpi.com It is easily installed in quantitative yields and, crucially, can be orthogonally removed under reductive conditions, most commonly with zinc powder in acetic acid or aqueous solutions. mdpi.comnih.gov This deprotection condition is orthogonal to many other protecting groups, including acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups, making it highly valuable in multi-step syntheses. nih.gov The N-Troc group has also been noted to enhance the reactivity of both glycosyl donors and acceptors. mdpi.com The typical procedure for its introduction involves reacting the 2-amino sugar with 2,2,2-trichloroethyl chloroformate (Troc-Cl), often followed by per-O-acetylation to facilitate purification and subsequent reactions. mdpi.comnih.gov

Table 1: Comparison of N-Protecting Groups for 2-Deoxy-D-glucopyranose Derivatives

| Protecting Group | Abbreviation | Key Features | Typical Deprotection Conditions | Reference |

|---|---|---|---|---|

| Dithiasuccinoyl | Dts | Bivalent; mild removal compared to Phth; allows 1,2-trans glycosylation. | Thiolysis (e.g., dithiothreitol) or reduction (e.g., NaBH₄). | nih.govresearchgate.net |

| Trichloroacetamido | TCA | Excellent neighboring group for 1,2-trans glycosylation; easily converted to N-acetyl. | Reduction (e.g., tributylstannane) to give N-acetyl group. | capes.gov.br |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Carbamate; enhances reactivity; orthogonal to acid/base labile groups. | Reduction (e.g., Zn/AcOH). | mdpi.comnih.gov |

Structural Rearrangements and Unexpected Transformations

The this compound scaffold and its derivatives can undergo several important structural rearrangements and unexpected transformations under various reaction conditions. These transformations are often central to the synthesis of diverse carbohydrate structures.

Inversion of Configuration at C-2 A fundamental rearrangement is the inversion of stereochemistry at the C-2 position, transforming a gluco-configured sugar into a manno-configured one. nih.gov As previously mentioned (Section 3.2.3), this epimerization is typically achieved by activating the C-2 hydroxyl group of a glucose derivative into a good leaving group (e.g., a triflate) and subsequent Sₙ2 displacement with a nucleophile, such as an azide. mostwiedzy.pl This controlled inversion is a cornerstone of synthetic carbohydrate chemistry, providing access to the mannosamine (B8667444) series of building blocks, which are otherwise expensive or difficult to obtain. mostwiedzy.pl

Formation of Oxazoline (B21484) Intermediates When the C-2 position bears an N-acyl participating group, such as N-acetyl or N-trichloroacetamido, the formation of a bicyclic oxazoline (or oxazolinium) intermediate is a common and influential rearrangement. capes.gov.br For example, activation of a 2-acetamido or 2-trichloroacetamido glycosyl halide or trichloroacetimidate donor leads to intramolecular attack by the amide oxygen onto the anomeric carbon, forming a stable five-membered oxazolinium ion. This intermediate shields one face of the molecule, forcing the glycosyl acceptor to attack from the opposite side, which results in the highly stereoselective formation of 1,2-trans glycosides. capes.gov.br Sugar oxazolines themselves can be isolated and used as effective glycosyl donors, particularly in enzyme-catalyzed transglycosylations. nih.gov

Formation of Glycals Glycals are cyclic enol ether derivatives of sugars with a double bond between C-1 and C-2. They are highly valuable synthetic intermediates. The classic Fischer–Zach method involves the reductive elimination of acylated glycosyl bromides, such as 2-acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride's bromo-analogue, using zinc dust in acetic acid to form the corresponding glycal. rroij.com This transformation involves the elimination of the anomeric halogen and the C-2 substituent. The reaction is believed to proceed through the formation of an anomeric carbocation, followed by reduction and elimination of the C-2 acetate. rroij.com More modern methods have been developed using catalysts like oxovanadium(IV) complexes to achieve this transformation under milder conditions. researchgate.net

These rearrangements highlight the rich and sometimes complex reactivity of the 2-deoxy-D-glucopyranose scaffold, enabling chemists to access a wide array of carbohydrate structures from a common precursor.

Stereoselective Glycosylation Reactions Driven by 3,4,6 Tri O Acetyl 2 Deoxy D Glucopyranose Derivatives

Mechanistic Principles Governing Stereocontrol

The stereochemical outcome of a glycosylation reaction is determined by a delicate interplay of factors including the structure of the glycosyl donor, the nature of the protecting groups, the reactivity of the glycosyl acceptor, the choice of catalyst or promoter, and the reaction conditions. osaka-u.ac.jp For 2-deoxy sugars, where a C-2 participating group is absent, the formation of a flattened oxocarbenium ion intermediate allows the nucleophilic acceptor to attack from either the α- or β-face, often leading to poor selectivity. beilstein-journals.org Therefore, achieving stereocontrol necessitates strategies that can influence the trajectory of the incoming nucleophile.

Neighboring group participation (NGP) is a powerful concept for achieving stereoselectivity in glycosylation. wikipedia.org When a participating functional group, such as an acyl group, is present at the C-2 position of the glycosyl donor, it can attack the anomeric center upon activation of the leaving group. beilstein-journals.org This intramolecular reaction forms a cyclic intermediate, typically an acetoxonium or oxazolinium ion. beilstein-journals.orgnih.gov

The formation of this bicyclic intermediate shields one face of the sugar ring (the α-face in the case of glucose derivatives). Consequently, the incoming glycosyl acceptor can only attack from the opposite face (the β-face), leading to the exclusive formation of the 1,2-trans glycosidic linkage. beilstein-journals.org For derivatives of 2-acetamido-2-deoxy-D-glucose, the acetamido group at C-2 effectively participates in this manner. nih.gov The process involves the cleavage of the anomeric leaving group to form an oxocarbenium ion, which is then trapped intramolecularly by the C-2 acetamido group to form an oxazoline (B21484) intermediate. beilstein-journals.orgnih.gov Subsequent SN2-type attack by the acceptor on this intermediate proceeds with inversion of configuration at the anomeric carbon, resulting in the formation of the 1,2-trans product. beilstein-journals.org Kinetic studies have confirmed that the methanolysis of compounds like 2-acetamido-2-deoxy-β-D-glucopyranosyl fluoride (B91410) proceeds with predominant retention of configuration, which is consistent with neighboring acetamido-group participation. nih.gov

Catalysts and Lewis acids play a pivotal role in activating the glycosyl donor and influencing the stereochemical outcome of the glycosylation. osaka-u.ac.jpresearchgate.net Lewis acids can activate the anomeric leaving group, facilitating its departure and the formation of the key oxocarbenium ion intermediate. mdpi.com The choice and concentration of the Lewis acid, along with other factors like protecting groups and temperature, can significantly affect the anomeric equilibrium. researchgate.net

Different Lewis acids exhibit varying levels of activity. For instance, in certain reactions, both Bi(OTf)₃ and Fe(OTf)₃ have been identified as highly active Lewis acids, while less reactive metal triflates like those of Cu(II) and Yb(III) can be advantageous for more challenging glycosyl acceptors. researchgate.net The interaction between the Lewis acid and the protecting groups on the sugar ring can also alter the donor's reactivity. For example, replacing acetyl protecting groups with benzoyl groups at the O-3, O-4, and O-6 positions was found to reduce reactivity in Lewis acid-promoted anomerization, whereas the same substitution at O-2 increased reactivity. researchgate.net The solvent can also have a profound impact on the stereochemical outcome, particularly in reactions involving fully substituted sugars, through phenomena like the nitrile or ether effects, although these are not always observed with the more reactive 2-deoxy-sugars. nih.gov

Achievement of α-Stereoselectivity

Synthesizing 1,2-cis-glycosides, particularly α-glycosides of 2-deoxy-sugars, is a formidable task due to the competing anomeric effect which tends to favor the α-anomer, though this effect is often not strong enough to ensure high stereospecificity. nih.gov To overcome this, specialized catalytic systems have been developed.

Gold catalysis has emerged as a powerful tool for achieving highly stereoselective 1,2-cis glycosylation of 2-deoxy-sugar derivatives. nih.govchinesechemsoc.org One successful strategy involves the use of 2-azido-2-deoxyglucosyl donors equipped with a specially designed 1-naphthoate (B1232437) leaving group that contains an amide. nih.govchinesechemsoc.org Upon activation of the leaving group by a gold catalyst, the amide is perfectly positioned to direct the incoming acceptor via a hydrogen-bonding interaction, forcing an SN2-type attack that results in stereoinversion at the anomeric center. nih.govchinesechemsoc.org This allows for the synthesis of α-glycosides from the corresponding β-donors with excellent stereoselectivity. nih.gov

For example, the reaction of a 2-azido-2-deoxy-β-D-glucopyranosyl 1-naphthoate donor with a primary alcohol acceptor, catalyzed by IMesAuCl/AgNTf₂ in the presence of HNTf₂, yielded the α-glycoside product with high selectivity. chinesechemsoc.org Lowering the reaction temperature further improved the α/β ratio. nih.govchinesechemsoc.org

Table 1: Gold-Catalyzed Glycosylation of Donor 1a with Acceptor A1 Data sourced from references nih.govchinesechemsoc.org.

| Entry | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | α/β Ratio |

|---|---|---|---|---|---|

| 1 | IMesAuCl/AgNTf₂ | 0 | 3 | 75 | 19/1 |

| 2 | IMesAuCl/AgNTf₂ | -20 | 12 | 78 | >30/1 |

| 3 | Ph₃PAuCl/AgNTf₂ | -20 | 12 | 83 | >30/1 |

| 4 | (PhO)₃PAuCl/AgNTf₂ | -20 | 3 | 80 | >30/1 |

This methodology is effective for a broad range of acceptors and has been used to synthesize trisaccharides containing three 1,2-cis-2-azido-2-deoxyglycosidic linkages. nih.govchinesechemsoc.org

Iridium catalysts offer another effective route to α-selective 2-deoxyglycosides. A method using an Ir(I) catalyst allows for the hydroalkoxylation and nucleophilic substitution of glycals to produce 2-deoxy-α-O-glycosides exclusively. nih.gov This reaction proceeds at room temperature and shows good tolerance for various functional groups. nih.gov

The mechanism is believed to involve the coordination of the acceptor to the iridium metal in an α-face-coordinated Ir(I)-glycal π-complex. The acceptor then attacks the glycal in a syn-addition manner, ensuring the formation of the α-glycosidic bond. nih.gov This protocol has been successfully applied to the synthesis of a library of oligosaccharides in moderate to high yields with excellent stereoselectivities. nih.gov

Table 2: Optimization of Iridium(I)-Catalyzed Glycosylation Data sourced from reference nih.gov.

| Entry | Ir(I) Precursor | Ligand | Yield (%) | α/β Ratio |

|---|---|---|---|---|

| 1 | [Ir(cod)Cl]₂ | - | 45 | >20:1 |

| 2 | [Ir(cod)₂]BF₄ | - | 74 | >20:1 |

| 3 | [Ir(cod)Cl]₂ | P(OPh)₃ | 89 | >20:1 |

| 4 | [Ir(cod)Cl]₂ | dppe | <5 | - |

Achievement of β-Stereoselectivity

While achieving α-selectivity often requires overcoming the inherent preferences of the system, β-selectivity in 2-deoxyglycoside synthesis can often be achieved by enforcing an SN2-type reaction pathway. As discussed previously (Section 4.1.1), the most reliable method for forming 1,2-trans glycosides (β-linkages in the glucose series) is through neighboring group participation of a C-2 substituent like an acetamido or phthalimido group. beilstein-journals.orgresearchgate.net

Another approach involves using glycosyl donors that favor an SN2 mechanism. For instance, the reactivity of the nucleophile can influence the reaction pathway. When a glycosyl triflate is a potential intermediate, a shift from an SN1 to an SN2 mechanism is observed with increasingly strong nucleophiles, leading to higher β-selectivity. nih.gov

The use of specific glycosyl donors, such as 2-(2,2,2-trichloroethoxy)-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline, provides a route to β-glycosides under mild conditions. researchgate.netnih.gov Activation of this oxazoline donor, which can be synthesized from the corresponding glucosyl bromide, leads to highly 1,2-trans stereoselective glycosylation. researchgate.netnih.gov Similarly, glycosyl donors like ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-β-D-glucopyranoside, when activated with a promoter system like N-iodosuccinimide/trifluoromethanesulfonic acid, furnish corresponding β-glycosides in good yields. researchgate.net These methods highlight that by carefully selecting the glycosyl donor and reaction conditions, it is possible to direct the stereochemical outcome towards the desired β-anomer. researchgate.net

Synthetic Approaches for 1,2-trans Glycosidic Linkages

The stereoselective synthesis of 1,2-trans-glycosidic linkages using 2-deoxy-D-sugar donors, such as derivatives of 3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose, is a notable challenge in carbohydrate chemistry. nih.govnih.gov The primary difficulty arises from the absence of a participating functional group at the C-2 position, which in many other glycosylation reactions, directs the incoming nucleophile to the opposite face of the pyranose ring, ensuring 1,2-trans stereoselectivity. mdpi.comnih.gov In the absence of this neighboring group participation, glycosylation reactions with 2-deoxy donors often yield mixtures of α (1,2-cis) and β (1,2-trans) anomers, with the outcome being highly dependent on reaction conditions. nih.govacs.org

To address this challenge, several strategies have been developed, which can be broadly categorized as direct and indirect methods. nih.govacs.org

Direct Glycosylation Methods: Direct synthesis involves the reaction of an activated 2-deoxy-sugar donor with a glycosyl acceptor. nih.govacs.org Achieving high selectivity in these reactions requires careful selection of the glycosyl donor, promoter, and solvent system. nih.govacs.org For instance, glycosyl bromides, among the oldest types of 2-deoxy-sugar donors, can be used in Koenigs-Knorr type couplings with silver triflate (AgOTf) as a promoter, which can be highly selective depending on the specific reactants. nih.gov The use of insoluble silver catalysts like silver silicate (B1173343) or silver zeolite can also enhance selectivity and simplify product purification. nih.gov

More contemporary approaches have focused on modulating the reactivity and stereochemical preference of the system. This includes the use of conformationally constrained donors, long-range participating groups, and specific glycosylation modulators with 2-deoxythioglycoside donors. nih.gov

Indirect Glycosylation Methods: Indirect synthesis introduces a temporary participating group at the C-2 position of the donor molecule. mdpi.comscispace.com This "prosthetic" group functions as a stereodirecting auxiliary, facilitating the formation of the desired 1,2-trans linkage via neighboring group participation. After the glycosidic bond is formed, the auxiliary group is removed to yield the final 2-deoxyglycoside. mdpi.com

A common approach involves the use of a 2-thio- or 2-seleno-substituent on the glycosyl donor. For example, a 2-S-phenyl or 2-S-ethyl group, often in conjunction with a phenoxythiocarbonyl group, can be used. Iodonium ion-promoted glycosylation (using N-iodosuccinimide/trifluoromethanesulfonic acid) of such donors can lead to a 1,2-thio group migration, resulting in the stereospecific formation of 1,2-trans linked 2'-thio-2'-deoxy disaccharides. acs.org Subsequent desulfurization yields the target 2-deoxyglycoside. researchgate.net

Another powerful indirect method involves the use of 2-azido-2-deoxy-glucosyl donors. The azide (B81097) group at C-2 can promote the formation of a 1,2-trans glycosidic linkage. Following glycosylation, the azide is reduced to an amine, which can then be acetylated if required, providing access to 2-acetamido-2-deoxy glycopeptides. nih.gov Derivatives like 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α/β-D-glucopyranose serve as key precursors in this strategy. giottobiotech.com

The table below summarizes selected methods and their outcomes for achieving 1,2-trans glycosylation.

| Glycosyl Donor Type | Promoter/Conditions | Stereochemical Outcome | Reference |

| 2-Deoxyglycosyl Bromide | AgOTf | Highly selective, but dependent on coupling partners. | nih.gov |

| 2-O-Phenoxythiocarbonyl-1-thioglycoside | N-Iodosuccinimide / TfOH | Stereospecific formation of 1,2-trans 2'-thio-glycosides. | acs.org |

| 2-Azido-2-deoxy-glucosyl donor | Various | Favors 1,2-trans linkage; azide is later converted to acetamido group. | nih.gov |

| 2-Deoxy-2-iodoglycosyl Acetate (B1210297) | TMSI (in situ formation of iodide) | SN2 reaction with potassium phenoxides leads to clean inversion, forming aryl β-glycosides. | nih.gov |

Application in Solid-Phase Glycopeptide Synthesis

Derivatives of this compound are crucial building blocks for the solid-phase synthesis of glycopeptides (SPPS), particularly those containing O-linked 2-acetamido-2-deoxy-β-D-glucopyranose (β-O-GlcNAc) residues attached to serine (Ser) or threonine (Thr). rsc.org The synthesis of these complex biomolecules is essential for studying their roles in various biological processes. rsc.org

The standard strategy for incorporating the sugar moiety during SPPS involves the pre-synthesis of a glycosylated amino acid building block. This typically consists of the desired amino acid (e.g., Serine or Threonine) protected at its N-terminus with a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, with the carbohydrate attached to its side-chain hydroxyl group. rsc.org

A key intermediate for this purpose is a suitably activated 2-deoxy-2-amino sugar derivative. For example, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosylamines can be coupled to the side chain carboxyl group of an aspartic acid residue in the solid-phase synthesis of N-linked glycopeptides. nih.gov For O-linked glycopeptides, a common precursor is an oxazoline derivative of the sugar, such as 2-(2,2,2-trichloroethoxy)-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline. researchgate.net These oxazoline donors are highly reactive and can be activated under mild, nearly neutral conditions, leading to a high degree of 1,2-trans stereoselectivity in the glycosylation of the amino acid. researchgate.net

The general synthetic route to an Fmoc-Ser(Ac3GlcNAc)-OH building block is outlined below:

| Step | Reactants | Product | Purpose |

| 1 | Glycosyl donor (e.g., GlcNAc-derived oxazoline) + Protected Serine (e.g., Fmoc-Ser-OAll) | Fmoc-Ser(Ac3GlcNAc)-OAll | Stereoselective formation of the β-glycosidic bond between the sugar and the serine side chain. |

| 2 | Deprotection of the C-terminus (e.g., removal of allyl group) | Fmoc-Ser(Ac3GlcNAc)-OH | Generation of the free carboxylic acid necessary for peptide coupling on the solid support. |

| 3 | Incorporation into SPPS | Growing peptide chain on solid support | Elongation of the glycopeptide chain using standard Fmoc-based solid-phase peptide synthesis protocols. |

The use of these pre-formed building blocks streamlines the synthesis process, although the coupling steps involving these sterically hindered glycosylated amino acids can be challenging and may require optimized conditions, such as elevated temperatures and extended reaction times, to achieve high yields. rsc.org The development of efficient methods for producing these building blocks is therefore a critical area of research. rsc.org

In Depth Mechanistic Investigations of 3,4,6 Tri O Acetyl 2 Deoxy D Glucopyranose Transformations

Elucidation of Reaction Pathways and Intermediate Species

The reaction pathways of 3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose and its derivatives are primarily centered around the reactivity of the anomeric carbon. This compound is frequently used as a precursor to glycosyl donors, which are essential for forming glycosidic bonds. chemimpex.com

A common strategy involves the conversion of the parent compound or its fully acetylated analogue, 1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose, into more reactive glycosyl donors. google.com For instance, 2-deoxy-sugar acetates can be transformed into highly reactive glycosyl iodides using trimethylsilyl (B98337) iodide (TMSI). nih.govacs.org These iodide intermediates are typically too unstable to be isolated but can be used in situ for glycosylation reactions. nih.govacs.org The reaction proceeds via an SN2-type mechanism, where the iodide, often formed as the α-anomer, is attacked by a nucleophile, leading to the formation of a new glycosidic bond. nih.govacs.org

Another significant reaction pathway involves the selective deacetylation at the anomeric position (C-1). In studies on the related compound, 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose, treatment with catalytic amounts of barium methoxide (B1231860) in methanol (B129727) at 0°C resulted in O-deacetylation specifically at C-1, accompanied by an inversion of the stereocenter to yield the α-anomer of the 3,4,6-tri-O-acetylated product. lookchem.com This selective de-O-acetylation highlights a pathway to generate the title compound's amino-analogue with a specific anomeric configuration. lookchem.com

Furthermore, hydrolysis of the fully acetylated derivative, 2-deoxy-1,3,4,6-tetra-O-acetyl-α/β-D-glucopyranoside, using acid catalysis is a direct pathway to produce 2-deoxy-D-glucose, demonstrating the lability of the acetyl groups under acidic conditions. google.com The compound also serves as a key intermediate in the synthesis of nucleosides, which are vital for the development of antiviral and anticancer drugs. chemimpex.com

A study on a related amino derivative provides insight into specific transformations. The reaction of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose with β-dicarbonyl compounds, followed by treatment with barium methoxide, illustrates a pathway to 3,4,6-tri-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose derivatives. lookchem.com

| Starting Material | Reagents & Conditions | Key Intermediate/Transition State | Product | Reference |

|---|---|---|---|---|

| 2-Deoxy-sugar acetates | TMSI | α-linked glycosyl iodide | Aryl glycosides (via SN2 reaction) | nih.govacs.org |

| 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose | Ba(OMe)₂ (cat.), Methanol, 0°C | Anomeric deacetylation with inversion | 3,4,6-tri-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose derivatives | lookchem.com |

| Alkyl 2-deoxy-3,4,6-tri-O-acetyl-α/β-D-glucopyranoside | Acetic acid/acetic anhydride (B1165640)/conc. H₂SO₄, 0°C (Acetolysis) | Oxocarbenium ion | 2-Deoxy-1,3,4,6-tetra-O-acetyl-α/β-D-glucopyranoside | google.com |

Analysis of Anomerization Processes

Anomerization, the process of interconversion between α- and β-anomers at the C-1 carbon, is a critical factor in the stereoselective synthesis of glycosides from 2-deoxy sugars. The lack of a participating group at the C-2 position means that stereochemical control at the anomeric center is often challenging.

In reactions involving 2-deoxyglycosyl donors, the formation of anomeric mixtures is common. researchgate.net For example, the anomeric chlorination of a related glucosyl acetate (B1210297) with thionyl chloride and a Lewis acid resulted in an α/β anomer mixture. researchgate.net The ratio of these anomers can be influenced by reaction conditions. Studies on related 2-deoxythioglycosides have shown that temperature plays a key role in anomeric selectivity; lower temperatures favor the formation of the axial (α) anomer, while higher temperatures promote epimerization to the more thermodynamically stable equatorial (β) anomer. nih.gov

The process of deacetylation can also drive anomerization. As noted previously, the treatment of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose with barium methoxide led to both deacetylation at C-1 and a complete inversion of configuration from β to α. lookchem.com Conversely, under different conditions, it is possible to achieve selective deacetylation at C-1 with retention of the original anomeric configuration. lookchem.com

Computational studies on the related 2,3,4,6-tetra-O-acetyl-D-glucopyranose provide a quantitative basis for anomeric preference. mdpi.com These studies show that the α-anomer is thermodynamically more stable than the β-anomer in the gas phase, a phenomenon attributed to the anomeric effect. mdpi.com This preference can be reversed in polar solvents, which may better solvate and stabilize the more polar β-anomer. mdpi.com

| Process | Conditions | Observed Outcome | Reference |

|---|---|---|---|

| Reductive lithiation of 2-deoxythioglycosides | Low temperature | Favors axial (α) anomer | nih.gov |

| Reductive lithiation of 2-deoxythioglycosides | Higher temperature | Favors equatorial (β) anomer via epimerization | nih.gov |

| C-1 Deacetylation of a β-amino-tetraacetate | Barium methoxide in methanol | Inversion of configuration to the α-anomer | lookchem.com |

| Equilibration of 2,3,4,6-tetra-O-acetyl-D-glucopyranose | High temperature (e.g., 110 °C) | Equilibrium favors the more stable α-anomer | mdpi.com |

Theoretical and Computational Studies of Conformation and Reactivity

Theoretical and computational methods, particularly density functional theory (DFT), provide powerful tools for investigating the structural and energetic properties of carbohydrate derivatives like this compound. These studies offer insights into conformational preferences and reaction mechanisms that can be difficult to obtain experimentally.

DFT calculations have been employed to study reaction pathways, such as the deacetylation of β-D-glucose pentaacetate, a structurally similar compound. mdpi.com Using the B3LYP/6-31G* level of theory, researchers have investigated the interaction between the sugar and a Lewis acid (BF₃), identifying a weak interaction with the ring oxygen or the anomeric acetyl group as a potential first step in the reaction. mdpi.com

These computational models are especially valuable for understanding anomeric stability. Calculations on 2,3,4,6-tetra-O-acetyl-D-glucopyranose have quantified the energetic difference between the α- and β-anomers, clearly demonstrating the role of the anomeric effect. mdpi.com The results from these theoretical studies align with experimental observations that deacetylation of both α- and β-pentaacetates often yields the more thermodynamically stable 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. mdpi.com

| Compound Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose | DFT (B3LYP/6-31G) | Gas phase free energy computed to be -1297.5029 a.u. | mdpi.com |

| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | DFT (B3LYP/6-31G) | Gas phase free energy computed to be -1297.5072 a.u. | mdpi.com |

| Anomeric Pair Energy Difference | DFT (B3LYP/6-31G*) | The α-anomer is ~2.7 kcal/mol more stable than the β-anomer in the gas phase. | mdpi.com |

| Halogenated 2-deoxy-D-glucose derivatives | DFT (B3LYP) | Substitution at the C2 position does not significantly affect the pyranose ring conformation. | mdpi.com |

Advanced Applications in Complex Glycoside and Glycoconjugate Synthesis

Synthesis of Oligosaccharide and Polysaccharide Architectures

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose derivatives are cornerstone glycosyl donors for the assembly of oligosaccharides. chemimpex.com For instance, N-protected versions are frequently activated to form glycosyl chlorides or trichloroacetimidates, which then react with glycosyl acceptors to form disaccharides and larger structures. researchgate.net In one study, 3,4,6-Tri-O-acetyl-2-deoxy-2-trichloroacetamido-α-D-glucopyranosyl trichloroacetimidate (B1259523) was used as a glycosyl donor to react with various sugar acceptors, yielding disaccharides with a high degree of 1,2-trans stereoselectivity. chemimpex.com

The utility of these building blocks extends to the synthesis of complex trisaccharides. The condensation of a disaccharide bromide, specifically 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-acetyl-α-D-galactopyranosyl bromide, with a suitably protected monosaccharide acceptor has been shown to produce complex trisaccharides. nih.gov Furthermore, enzymatic polymerization using related non-native substrates, such as D-glucal, can produce novel polysaccharides like 2-deoxy-β(1→3)-glucan. Subsequent chemical modification, such as acetylation of this polymer, confirms the formation of the β(1→3)-linked chain structure. nih.gov

Table 1: Examples of Oligosaccharide Synthesis Using 2-Deoxy-D-glucopyranose Derivatives

| Glycosyl Donor | Glycosyl Acceptor | Product Type | Key Findings | Reference |

| 3,4,6-Tri-O-acetyl-2-deoxy-2-trichloroacetamido-α-D-glucopyranosyl trichloroacetimidate | Various sugar acceptors (unsubstituted at O-3 and O-4) | Disaccharides | Good to excellent yields with high 1,2-trans stereoselectivity. | chemimpex.com |

| 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-acetyl-α-D-galactopyranosyl bromide | Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside | Trisaccharide | Successful condensation to form a complex trisaccharide structure. | nih.gov |

Construction of Glycoproteins and Glycolipids Mimetics

The synthesis of molecules that mimic the structure and function of natural glycoproteins and glycolipids is a significant area of research. Derivatives of this compound are instrumental in constructing these mimetics. For example, ether glucosyl diglyceride analogs, which are mimics of natural glycolipids, have been synthesized. This involved reacting 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride with a glycerol-based acceptor, followed by deacetylation to yield the final glycolipid mimetic. These synthetic analogs are valuable for studying biological processes and for developing potential therapeutics.

Development of Glycopeptides and Glycosylated Amino Acids

Glycosylated amino acids are the fundamental units required for the synthesis of glycopeptides, which are crucial components of glycoproteins. The "active ester" approach in solid-phase glycopeptide synthesis relies on building blocks prepared from 2-deoxy-glucose derivatives. A key development was the synthesis of the donor 3,4,6-tri-O-acetyl-2-deoxy-2-(dithiasuccinoylamino)-d-glucopyranosyl bromide. This donor efficiently glycosylates Nα-Fmoc-protected serine and threonine active esters, which are then used directly in solid-phase synthesis to build glycopeptides.

Another well-established method involves the use of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride. This glycosyl donor is reacted with N-(9-fluorenylmethoxycarbonyl)-L-serine (Fmoc-Ser-OH) to produce the key glycosylated amino acid building block, N-(9-fluorenylmethoxycarbonyl)-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-L-serine, which is essential for assembling O-linked glycopeptides.

Role as a Precursor for Biologically Active Molecules

The utility of this compound extends to its role as a precursor for a wide range of biologically active molecules. Its derivatives serve as key intermediates in the synthesis of natural products and their analogs with significant biomedical potential. chemimpex.com

This compound is a valuable precursor in the synthesis of saponins (B1172615), which are naturally occurring glycosides with a wide range of biological activities. researchgate.net Research has demonstrated the synthesis of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside, a saponin (B1150181) analog. researchgate.netnih.gov The synthesis utilized various N-protected 3,4,6-tri-O-acetyl-2-amino-2-deoxy-D-glucopyranosyl chlorides as glycosyl donors in reaction with diosgenin, a natural sapogenin. researchgate.netnih.gov This approach is critical for producing sufficient quantities of homogenous saponins for structure-activity relationship studies, as they are often isolated from nature in small amounts. researchgate.net

Furthermore, 2-deoxy-sugar building blocks derived from precursors like this compound are essential for the synthesis of glycosidic antibiotics. chemimpex.com The complex oligosaccharide chains of antibiotics such as the landomycin and mithramycin families contain 2-deoxy-sugar units, making efficient synthetic methods for these building blocks highly valuable. acs.org

Derivatives of acetylated deoxyglucose are pivotal in the synthesis of radiotracers for Positron Emission Tomography (PET). The most widely used PET tracer, 2-deoxy-2-[¹⁸F]-fluoro-D-glucose ([¹⁸F]FDG), is synthesized from a closely related precursor, 3,4,6-tri-O-acetyl-D-glucal. nih.govsemanticscholar.org Early synthetic routes involved the direct electrophilic fluorination of 3,4,6-tri-O-acetyl-D-glucal with [¹⁸F]F₂. nih.gov

To enhance properties like lipophilicity, which can increase cellular uptake rates independent of glucose transporters (GLUT), fully acetylated analogs such as 1,3,4,6-tetra-acetyl-2-[¹⁸F]-2-deoxy-D-glucose ([¹⁸F]TA-FDG) have also been developed. nih.gov The synthesis of these agents highlights the importance of acetylated deoxyglucose scaffolds in creating probes for molecular imaging, enabling the non-invasive study of metabolic processes in vivo. nih.govsemanticscholar.org

The ability to synthesize analogs of natural products using this compound derivatives opens avenues for developing new therapeutic agents. chemimpex.com The saponin analogs mentioned previously, such as diosgenyl glycosides, are actively investigated for their potential antitumor and antimicrobial activities. researchgate.net By systematically modifying the carbohydrate portion of these molecules, researchers can generate new analogs and investigate structure-activity relationships to optimize their cytotoxic or antimicrobial effects. researchgate.net The core compound is considered a key intermediate in the development of various antiviral and anticancer drugs. chemimpex.com

Table 2: Applications in the Synthesis of Biologically Active Molecules

| Application Area | Precursor/Donor | Target Molecule/Class | Biological Relevance | Reference |

| Natural Product Synthesis | N-protected 3,4,6-tri-O-acetyl-2-amino-2-deoxy-D-glucopyranosyl chlorides | Diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside (Saponin analog) | Saponins exhibit a wide range of biological activities including antitumor and antimicrobial. | researchgate.netnih.gov |

| PET Imaging | 3,4,6-Tri-O-acetyl-D-glucal | 2-deoxy-2-[¹⁸F]-fluoro-D-glucose ([¹⁸F]FDG) | Gold standard radiotracer for imaging metabolic activity, particularly in oncology. | nih.govsemanticscholar.org |

| Biomedical Analogs | N-protected 2-amino-2-deoxy-D-glucopyranosyl chlorides | Saponin Analogs | Investigated for enhanced cytotoxic (antitumor) and antimicrobial activity. | researchgate.net |

Analytical and Spectroscopic Characterization for Research Verification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons, their integration, and their coupling constants (J values) are used to assign each proton. The protons of the acetyl groups (CH₃CO) typically appear as sharp singlets in the range of δ 1.9-2.2 ppm. The protons on the pyranose ring have more complex splitting patterns and chemical shifts that are highly dependent on their stereochemical environment. The absence of a proton signal at the C2 position, replaced by a characteristic multiplet for the two C2-protons, confirms the "2-deoxy" nature of the sugar.

Table 1: General Information Provided by NMR Spectroscopy for Structural Elucidation

| NMR Technique | Information Obtained |

| ¹H NMR | Confirms the presence of acetyl groups, provides data on the number of protons and their chemical environments, and determines stereochemistry through proton-proton coupling constants (J). |

| ¹³C NMR | Determines the number of unique carbon atoms, confirming the presence of the pyranose ring and acetyl groups based on characteristic chemical shifts. |

| 2D NMR | Establishes connectivity between protons (COSY) and directly links protons to their attached carbons (HSQC), allowing for unambiguous assignment of the complete molecular structure. |

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₂H₁₈O₈, which corresponds to a monoisotopic mass of 290.10016753 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is employed to measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision. This allows for the unambiguous confirmation of the elemental formula. In typical analyses, the compound might be detected as an adduct with sodium ([M+Na]⁺) or other ions. The detailed study of fragmentation patterns in related acetylated amino sugars shows that the molecule undergoes predictable cleavages, such as the loss of acetyl groups (43 Da), acetic acid (60 Da), or ketene (B1206846) (42 Da), which further corroborates the proposed structure. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₈ | nih.gov |

| Molecular Weight | 290.27 g/mol | nih.gov |

| Exact Mass (M) | 290.10016753 Da | nih.gov |

| Common Adduct (HRMS) | [M+Na]⁺, C₁₂H₁₈O₈Na⁺, m/z 313.0896 |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure, including its absolute configuration and conformation in the solid state. For a chiral molecule like this compound, a single-crystal X-ray diffraction study would unambiguously determine the D-glucopyranose configuration and the specific arrangement of the acetyl groups. It would also confirm the conformation of the six-membered pyranose ring, which typically adopts a stable chair conformation (e.g., ⁴C₁).

While a specific crystal structure for the title compound is not detailed in the surveyed literature, this technique has been successfully applied to numerous related acetylated sugar derivatives. For instance, the structures of various 2-azido-2-deoxy-glucose derivatives and N,N-diacetyl glucosamine (B1671600) derivatives have been determined by X-ray diffraction, confirming their stereochemistry and solid-state conformations. nih.govresearchgate.netresearchgate.net This method remains the gold standard for absolute structural proof in carbohydrate chemistry.

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for both the purification of this compound after synthesis and for the assessment of its final purity.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions and to determine appropriate solvent systems for large-scale purification. In the synthesis of related acetylated sugars, solvent systems such as hexane/ethyl acetate (B1210297) or petroleum/ethyl acetate are commonly used, with the compound's purity visualized by a single spot with a specific retention factor (Rf). mdpi.comrsc.org

Flash Column Chromatography is the standard method for purifying the compound on a preparative scale. Based on the solvent systems optimized by TLC, this technique separates the desired product from starting materials, by-products, and other impurities. For similar compounds, solvent gradients of petroleum ether and ethyl acetate have proven effective. mdpi.comrsc.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques used to determine the purity of the final product with high accuracy. Commercial suppliers often use GC to certify the purity of this compound, with standards frequently exceeding 98%. tcichemicals.com HPLC is also widely used for purity analysis of other acetylated monosaccharides, confirming the absence of isomers or other impurities. avantorsciences.com

Table 3: Chromatographic Methods for this compound

| Technique | Primary Application | Typical Mobile Phase Examples |

| TLC | Reaction monitoring and preliminary purity checks. | Hexane/Ethyl Acetate mixtures. mdpi.com |

| Column Chromatography | Preparative purification of the compound after synthesis. | Petroleum/Ethyl Acetate gradients. rsc.org |

| GC | Quantitative assessment of final purity. | - |

| HPLC | High-resolution separation for quantitative purity analysis and quality control. | - |

Future Prospects and Emerging Research Frontiers for 3,4,6 Tri O Acetyl 2 Deoxy D Glucopyranose

Innovations in Synthesis and Derivatization Methodologies

The synthesis of 2-deoxy-glycosides, a class of compounds for which 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is a key precursor, has been a subject of intense investigation due to their prevalence in bioactive natural products. nih.govnih.gov The absence of a hydroxyl group at the C-2 position presents a significant challenge for controlling stereoselectivity during glycosylation reactions, spurring the development of innovative synthetic strategies. researchgate.net

Recent advancements in the synthesis and derivatization of 2-deoxy-sugars, including derivatives of this compound, have focused on improving efficiency, stereoselectivity, and reaction conditions.

Key Innovative Methodologies:

Photochemical Synthesis: Photolysis of protected 2-bromo-2-deoxy-D-glucopyranosides, which can be synthesized from 3,4,6-tri-O-acetyl-D-glucal, offers a high-yield method for introducing the 2-deoxy functionality. tandfonline.com For instance, the photolysis of methyl 3,4,6-tri-O-acetyl-2-bromo-2-deoxy-β-D-glucopyranoside in 2-propanol results in the formation of methyl 3,4,6-tri-O-acetyl-2-deoxy-β-D-arabino-hexopyranoside with a 91% yield. tandfonline.com This photochemical approach is a valuable tool for creating various 2-deoxy sugar derivatives. tandfonline.comnih.gov

Glycosyl Halides and Thioglycosides: Glycosyl bromides are among the oldest and most utilized donors for the synthesis of 2-deoxy-sugar nucleoside analogues. nih.gov More recently, the use of thioglycosides has gained popularity due to their stability and the ability to be activated under mild conditions, allowing for iterative and one-pot synthesis strategies. acs.org

One-Pot Syntheses: To improve process efficiency, one-pot procedures are being developed. For example, a "one-pot" chemo-enzymatic synthesis has been reported for a related compound, 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-α-D-glucopyranose, which serves as a key synthon for disaccharides. arkat-usa.org This strategy involves enzymatic hydrolysis followed by a controlled acyl migration in a single vessel. arkat-usa.org

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool in carbohydrate synthesis, offering advantages in terms of reaction time, control over reaction parameters, and scalability. nih.govacs.org This technology has been successfully applied to the synthesis of C-glycosides and has the potential to be adapted for the synthesis of derivatives from this compound. acs.orgacs.org

Organocatalysis: The use of organocatalysts, such as bis-thioureas, is a growing area in the stereoselective synthesis of 2-deoxy-β-O-glucosides. rsc.orgchemrxiv.org These catalysts can promote glycosylation reactions under mild conditions, which is crucial for achieving high stereocontrol with reactive 2-deoxyglycosyl donors. rsc.orgchemrxiv.org

Expanding Biological and Medicinal Chemistry Applications

This compound and its derivatives are pivotal in the development of new therapeutic and diagnostic agents. The parent compound, 2-deoxy-D-glucose (2-DG), is a well-known inhibitor of glycolysis and has been investigated for its anticancer and antiviral properties. nih.govacs.org The acetylated form serves as a key intermediate in creating more complex and targeted molecules.

Emerging Applications:

Antiviral Agents: This compound is a critical starting material for the synthesis of nucleoside analogues with potential antiviral activity. chemimpex.com A notable recent development is the synthesis of WP1122, a prodrug of 2-DG, which was prepared from 3,4,6-tri-O-acetyl-D-glucal. nih.gov This prodrug has shown potential as an antiviral agent, and 2-DG itself has been approved for emergency use in India as an adjunct therapy for COVID-19, highlighting the therapeutic relevance of this class of molecules. acs.orgnih.govucsf.edu

Anticancer Drug Development: The Warburg effect, where cancer cells exhibit increased glucose uptake and glycolysis, makes them susceptible to glycolysis inhibitors like 2-DG. ucsf.eduartofhealingcancer.com Research is ongoing to develop more potent and selective anticancer agents based on the 2-deoxy-D-glucose scaffold. For instance, a series of 2-deoxy-2-halo-D-glucose derivatives have been synthesized and evaluated. aacrjournals.org Studies on pancreatic cancer cell lines revealed that 2-fluoro-D-glucose (2-FG) and 2,2-difluoro-D-glucose (2,2-diFG) were significantly more potent inhibitors of glycolysis than 2-DG, particularly under hypoxic conditions. aacrjournals.org

Enzyme-Substrate and Carbohydrate Recognition Studies: The acetylated nature of this compound makes it a valuable tool for studying enzyme-substrate interactions and carbohydrate recognition processes. chemimpex.com Its derivatives can be used to probe the active sites of enzymes involved in carbohydrate metabolism.

Fluorescent Probes for Bioimaging: Derivatives of 2-deoxy-D-glucose are used to create fluorescently labeled probes for monitoring glucose uptake in living cells. For example, CyNE 2-DG, a near-infrared (NIR) fluorescent analog, was synthesized by coupling 2-deoxy-glucosamine with a tricarbocyanine dye. nih.gov Such probes are invaluable for studying the metabolic differences between normal and cancerous cells.

Drug Delivery Systems: The unique properties of this compound allow for its incorporation into drug delivery systems to potentially enhance the bioavailability and stability of therapeutic agents. chemimpex.com

Green Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry are increasingly being integrated into carbohydrate synthesis to reduce environmental impact and improve sustainability. Research in this area for this compound and related compounds focuses on the use of greener solvents, alternative energy sources, and biocatalysis.

Sustainable Approaches:

Ionic Liquids as Green Solvents: Ionic liquids (ILs) are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and low flammability. nih.govacs.org They have been successfully used in various aspects of carbohydrate chemistry, including dissolution and functionalization. acs.orgutuvolter.fi The development of carbohydrate-based ionic liquids (CHILs) from renewable resources like glucose presents an even more sustainable option for conducting glycosylation and other transformations. nih.govresearchgate.netrsc.org

Solvent-Free Synthesis: A significant step towards greener synthesis is the elimination of volatile and toxic organic solvents. researchgate.net

Mechanochemistry: Aryl glycosides have been synthesized in excellent yields from glycosyl halides using a planetary ball mill in a solvent-free mechanochemical process. tandfonline.comresearchgate.net This method avoids the need for solvents and phase-transfer catalysts. tandfonline.com

Direct Condensation: Solvent-free methods have also been developed for the synthesis of glycosyl amides by coupling glycosyl amines with p-nitrophenol esters of lipids, providing a simple and efficient route to important glycolipid structures. nih.gov

Biocatalysis and Enzymatic Synthesis: Enzymes offer high selectivity and operate under mild conditions, making them ideal catalysts for green chemical processes.

Enzymatic Dehydration: The one-step biocatalytic synthesis of 2-keto-3-deoxy-D-gluconate (KDG) from D-gluconate has been achieved using a recombinant gluconate dehydratase. nih.gov This highly efficient process produces the target molecule in high yield without side products. nih.gov

Enzymatic Cascade Reactions: Multi-enzyme cascade reactions in flow reactors are being explored for the synthesis of complex carbohydrates from simple, achiral building blocks. nih.gov For example, a three-step cascade using immobilized phosphatases and aldolases has been used to synthesize chiral carbohydrate analogues. nih.gov One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose (B3429959) from D-glucose has also been demonstrated, showcasing the potential for creating valuable biomaterials sustainably. nih.gov

These emerging frontiers in synthesis, application, and sustainability are poised to further elevate the importance of this compound in both fundamental research and the development of advanced chemical and biomedical technologies.

Q & A

Q. What are the standard synthetic routes for 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose, and how is regioselective acetylation achieved?

The synthesis typically involves sequential protection of hydroxyl groups. Acetylation is performed under anhydrous conditions using acetic anhydride and a catalyst (e.g., pyridine or DMAP). Regioselectivity is controlled by steric and electronic factors, with the C2 position deoxygenated prior to acetylation to prevent unwanted side reactions. Purification via silica gel chromatography (e.g., cyclohexane/EtOAc gradients) ensures product homogeneity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

1H and 13C NMR are essential for verifying acetylation patterns and anomeric configuration. For example, characteristic acetyl proton signals appear at δ 2.0–2.2 ppm, while anomeric protons (C1-H) exhibit distinct coupling constants (e.g., J = 3–4 Hz for α-anomers). Mass spectrometry (ESI or MALDI-TOF) confirms molecular weight .

Q. How is this compound utilized as a glycosyl donor in oligosaccharide synthesis?

The acetyl groups act as temporary protecting groups, enabling selective glycosylation. The compound is often activated via trichloroacetimidate or thioglycoside derivatives to form glycosidic bonds. Copper-catalyzed anomeric O-arylation at room temperature has been demonstrated for aryl glycoside synthesis, yielding α/β mixtures that are separable by chromatography .

Advanced Research Questions

Q. What strategies optimize stereochemical control during glycosidic bond formation with this donor?

Solvent polarity, temperature, and catalyst choice (e.g., BF3·Et2O for β-selectivity) influence anomeric outcomes. Computational modeling of transition states (e.g., using Cremer-Pople puckering coordinates) can predict ring conformation effects on reactivity. For example, chair-to-boat transitions in the glucopyranose ring may alter nucleophile accessibility .